REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:8]=[CH:9][C:10]3[N:11]([CH:13]=[CH:14][N:15]=3)[N:12]=2)[CH:4]=[N:3]1.[Br:16]N1C(=O)CCC1=O.CCOC(C)=O>CN(C=O)C>[Br:16][C:13]1[N:11]2[N:12]=[C:7]([C:5]3[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=3)[CH:8]=[CH:9][C:10]2=[N:15][CH:14]=1
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Name
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6-(1-Methyl-1H-pyrazol-4-yl)-imidazo[1,2-b]pyridazine
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Quantity
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2.22 g
|
Type
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reactant
|
Smiles
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CN1N=CC(=C1)C=1C=CC=2N(N1)C=CN2
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Name
|
|
Quantity
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33 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the RM was stirred at the same temperature for 1 h45
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with a saturated solution of NaHCO3 and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over Na2SO4
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Type
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CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with Et2O
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C2N1N=C(C=C2)C=2C=NN(C2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |